N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide
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Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N2O3S and its molecular weight is 316.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis of various thiazole derivatives with potential biological activities. For example, studies have synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate and 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide, focusing on their potential as anti-inflammatory agents and c-Met inhibitors, respectively. These compounds share structural features with N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-methylthiazole-4-carboxamide, indicating a broad interest in thiazole derivatives for therapeutic applications (Moloney, 2001); (Chu et al., 2021).
Chemical Synthesis Techniques
The synthesis of complex molecules like this compound involves sophisticated chemical synthesis techniques. A practical synthesis method has been developed for CCR5 antagonists, highlighting the importance of such methodologies in creating pharmacologically relevant compounds (Ikemoto et al., 2005).
Role in Cystic Fibrosis Therapy
Thiazole derivatives have been evaluated for their role in cystic fibrosis therapy, particularly in correcting defective cellular processing of the cystic fibrosis protein. This research underscores the therapeutic potential of thiazole derivatives in addressing genetic disorders (Yu et al., 2008).
Antimicrobial and Antifungal Activities
Several thiazole derivatives have been synthesized and assessed for their antimicrobial and antifungal activities, indicating the potential of this compound analogs in this area. Such studies contribute to the development of new antimicrobial agents (Liu et al., 2006); (Vinusha et al., 2015).
Antioxidant Properties
Research on thiazole derivatives, such as the synthesis and evaluation of new thiazoles as antioxidant additives for lubricating oils, highlights the potential of these compounds in various industrial applications. This suggests the versatile nature of thiazole derivatives beyond pharmaceutical uses (Amer et al., 2011).
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-methyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-12-18-13(11-22-12)16(19)17-9-5-6-10-21-15-8-4-3-7-14(15)20-2/h3-4,7-8,11H,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUJLBXWSWUDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC#CCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.